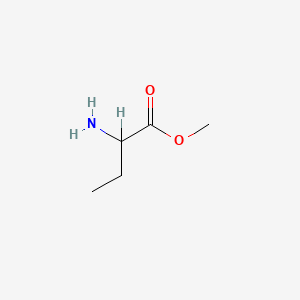
Methyl 2-aminobutanoate
Vue d'ensemble
Description
Methyl 2-aminobutanoate: is an organic compound with the molecular formula C5H11NO2. It is an ester derivative of 2-aminobutanoic acid and is commonly used as a reagent in organic synthesis. The compound is known for its role in the synthesis of various pharmaceuticals and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: Methyl 2-aminobutanoate can be synthesized by the esterification of 2-aminobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Hydrochloride Salt Formation: Another method involves the reaction of methyl 2-aminobutyrate with hydrochloric acid to form the hydrochloride salt of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-aminobutanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of chiral intermediates for asymmetric synthesis .
Biology:
- Utilized in the study of enzyme mechanisms and protein-ligand interactions.
- Acts as a substrate in enzymatic assays .
Medicine:
- Involved in the synthesis of pharmaceutical compounds, including potential drug candidates.
- Used in the development of small molecule inhibitors for various biological targets .
Industry:
- Applied in the production of fine chemicals and specialty chemicals.
- Used in the manufacture of agrochemicals and flavoring agents .
Mécanisme D'action
Methyl 2-aminobutanoate exerts its effects primarily through its interactions with enzymes and proteins. It can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. The compound’s ester functionality allows it to participate in ester hydrolysis reactions, leading to the formation of 2-aminobutanoic acid and methanol .
Comparaison Avec Des Composés Similaires
- Methyl 2-aminobutyrate
- Methyl 2-(methylamino)butanoate
- Methyl 2-isocyanobutanoate
Comparison:
- Methyl 2-aminobutyrate: Similar in structure but lacks the ester functionality, making it less reactive in esterification reactions.
- Methyl 2-(methylamino)butanoate: Contains an additional methyl group on the amino nitrogen, which can influence its reactivity and steric properties.
- Methyl 2-isocyanobutanoate: Contains an isocyanate group, making it more reactive towards nucleophiles compared to methyl 2-aminobutanoate .
This compound stands out due to its balanced reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPOYPWQTUZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947739 | |
| Record name | Methyl 2-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-62-7 | |
| Record name | 2-Aminobutyric acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)








![Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1617226.png)


